molecular formula C7H5BrClNO2 B14057579 5-Amino-3-bromo-2-chlorobenzoic acid

5-Amino-3-bromo-2-chlorobenzoic acid

Cat. No.: B14057579
M. Wt: 250.48 g/mol
InChI Key: FRCNIHXLNVQRKS-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoic Acids in Organic Chemistry

Benzoic acids are a fundamental class of aromatic carboxylic acids, characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH). evitachem.com In organic chemistry, they serve as essential building blocks and key subjects for studying how chemical structure affects reactivity. The acidity of benzoic acid, for instance, is significantly influenced by the nature and position of substituents on the aromatic ring. evitachem.comaksci.comangenechemical.com

The carboxyl group is attached to an sp²-hybridized carbon atom of the benzene ring, which is more electronegative than the sp³-hybridized carbons found in aliphatic carboxylic acids. sapphirebioscience.com This inherent electronegativity contributes to benzoic acid being a stronger acid than its non-aromatic counterparts. sapphirebioscience.com The effects of further substituents are broadly categorized as follows:

Electron-Withdrawing Groups (EWGs): Substituents like halogens or nitro groups are electron-withdrawing. evitachem.com They pull electron density away from the benzene ring, which helps to stabilize the negative charge of the carboxylate anion formed upon dissociation. This stabilization increases the acidity of the benzoic acid derivative. angenechemical.comsapphirebioscience.com

Electron-Donating Groups (EDGs): Groups such as amino or alkyl groups donate electron density to the ring. This destabilizes the conjugate base, making the acid less likely to donate a proton and thus decreasing its acidity. evitachem.com

Significance of Halogen and Amino Substituents in Aromatic Systems

The presence of both halogen and amino groups on a benzene ring creates a molecule with complex and often highly valuable chemical properties. These two types of substituents exert distinct and somewhat opposing electronic effects, making their combination a powerful tool in synthetic chemistry.

Halogen Substituents (e.g., Bromo, Chloro): Halogens exhibit a dual electronic nature. patsnap.com Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bond framework. This effect generally deactivates the ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene. lbaochemicals.com

However, halogens also possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This resonance effect, while weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. patsnap.com This unique combination of being deactivating yet ortho-, para-directing makes halogens highly useful in controlling the regioselectivity of chemical reactions. patsnap.com Furthermore, halogen atoms can participate in specific non-covalent interactions known as halogen bonding, which can influence molecular conformation and interactions with biological targets. chemicalbook.com

Amino Substituents (-NH₂): The amino group is a powerful electron-donating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, significantly increasing the ring's electron density. This makes the aromatic ring much more reactive towards electrophilic substitution, classifying the amino group as a strong activating group. patsnap.com Like halogens, it directs incoming substituents to the ortho and para positions. Aminobenzoic acids are a well-established class of compounds used as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. chemicalbook.commdpi.com

When combined, as in 5-Amino-3-bromo-2-chlorobenzoic acid, these groups provide multiple reactive sites and a unique electronic distribution across the aromatic ring, allowing for its use as a specialized chemical intermediate.

Overview of Research Directions for this compound

Specific research findings and established applications for this compound are not extensively documented in publicly available scientific literature, suggesting it is a highly specialized or novel chemical intermediate. However, its structural features—a benzoic acid backbone with amino, bromo, and chloro substituents—place it within a class of compounds of significant interest in medicinal chemistry and organic synthesis.

The research potential for this compound can be inferred from the well-documented roles of its close analogs:

Pharmaceutical Synthesis: The deaminated analog, 5-Bromo-2-chlorobenzoic acid, is a crucial intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes. patsnap.comepo.org The presence of the amino group in this compound provides a versatile chemical handle for further synthetic modifications, potentially allowing for the creation of new libraries of bioactive compounds.

Agrochemical Development: Isomers such as 2-Amino-3-bromo-5-chlorobenzoic acid are used as starting materials to synthesize quinazolinone derivatives with anticoccidial activity for veterinary applications. chemicalbook.com This highlights the utility of halogenated aminobenzoic acids in developing new agrochemicals.

Building Block for Complex Molecules: The multiple distinct substituents on the aromatic ring allow for regioselective reactions. The amino group can be diazotized and replaced (a Sandmeyer reaction), while the carboxylic acid and the halogen atoms provide further sites for modification. This makes the molecule a potentially valuable building block for constructing complex, polyfunctionalized organic molecules for materials science or drug discovery.

While direct research on this compound itself is limited, its structure firmly positions it as a compound of potential interest for researchers aiming to synthesize novel pharmaceuticals, agrochemicals, and other functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

5-amino-3-bromo-2-chlorobenzoic acid

InChI

InChI=1S/C7H5BrClNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

FRCNIHXLNVQRKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)N

Origin of Product

United States

Synthetic Methodologies and Process Optimization

Retrosynthetic Analysis of 5-Amino-3-bromo-2-chlorobenzoic Acid

A retrosynthetic analysis of this compound suggests several potential synthetic pathways by disconnecting the molecule at key functional groups. The primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-bromine bond.

One logical disconnection is at the C-N bond via a functional group interconversion (FGI), tracing the amino group back to a nitro group. The nitro group can be readily reduced to an amine in the final step of the synthesis. This leads to the precursor, 3-bromo-2-chloro-5-nitrobenzoic acid. Further disconnection of the C-Br bond points towards the electrophilic bromination of 2-chloro-5-nitrobenzoic acid. Alternatively, the nitro group could be introduced via nitration of 3-bromo-2-chlorobenzoic acid.

Another primary disconnection strategy targets the C-Br bond first, suggesting that the parent structure is a substituted 2-chlorobenzoic acid. This leads to two main starting materials: 2-chlorobenzoic acid or 2-chlorobenzonitrile (B47944). Both are common industrial raw materials, providing a cost-effective foundation for the synthesis. The subsequent steps would involve the regioselective introduction of the bromine atom and the amino group (or a precursor like a nitro group). The synthesis beginning from a 5-bromo-2-aminobenzoic acid derivative via diazotization and chlorination is also a viable route.

These approaches highlight the central challenges of the synthesis: controlling the position of the incoming electrophiles (e.g., -Br and -NO2) on the substituted benzene (B151609) ring and the final introduction of the amino functionality.

Classical Synthetic Routes

Classical synthetic approaches to this compound predominantly start from either 2-chlorobenzoic acid or 2-chlorobenzonitrile. These routes are favored due to the low cost and availability of the starting materials.

Synthesizing the target compound from 2-chlorobenzoic acid involves a sequence of electrophilic aromatic substitution reactions to install the bromine and a precursor to the amino group. The order of these steps is critical for achieving the desired substitution pattern.

The introduction of a bromine atom onto the 2-chlorobenzoic acid ring is a key step. The directing effects of the existing substituents—the chloro group (-Cl) and the carboxylic acid group (-COOH)—govern the regioselectivity of this reaction. The -COOH group is deactivating and a meta-director, while the -Cl group is also deactivating but an ortho-, para-director. Their combined influence directs the incoming electrophile.

One effective method involves carrying out a monobromination reaction in an N-bromosuccinimide (NBS)/sulfuric acid system. This approach can yield 5-bromo-2-chlorobenzoic acid. However, the formation of the isomeric impurity, 4-bromo-2-chlorobenzoic acid, is a common issue, with selectivity for the desired 5-bromo isomer often in the range of 60-70%. To enhance the regioselectivity, catalysts such as sodium sulfide (B99878) can be added to the reaction mixture. The catalyst is believed to influence the position of substitution, thereby inhibiting the formation of the 4-bromo impurity. This process can achieve yields of up to 85% with a purity of over 99.5% after a single refining step.

Another patented method starts with 2-chlorobenzotrichloride, which is brominated using reagents like bromine or NBS in the presence of a catalyst to yield 2-chloro-5-bromobenzotrichloride. This intermediate is then hydrolyzed under acidic conditions to give 5-bromo-2-chlorobenzoic acid with high yield and purity.

Starting MaterialBrominating SystemKey ConditionsProductReported YieldReference
2-Chlorobenzoic acidNBS / Sulfuric AcidAddition of a catalyst (e.g., sodium sulfide) to inhibit 4-bromo isomer formation; Reaction at 10-50 °C.5-Bromo-2-chlorobenzoic acidUp to 85%
2-ChlorobenzotrichlorideBromine, NBS, or DBDMHCatalyst action followed by acid hydrolysis in a one-pot method.5-Bromo-2-chlorobenzoic acid>95%

The amino group is typically introduced in the final stages of the synthesis, often by the reduction of a nitro group. The nitro group is installed on the aromatic ring via electrophilic nitration.

Reduction of a Nitro Group: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this conversion, offering a range of selectivities and reaction conditions. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a highly effective method. Catalytic hydrogenation with Raney nickel is particularly useful when needing to avoid dehalogenation of aryl halides.

Metals in Acidic Media: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classical and widely used reagents for this reduction. The Fe/acid system is noted for its mildness and tolerance of other reducible groups.

Other Reagents: Tin(II) chloride (SnCl2) offers a mild method for reducing nitro groups in the presence of other sensitive functionalities. Sodium sulfide (Na2S) can also be used and may offer selectivity in reducing one nitro group in the presence of others.

The choice of reducing agent depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Direct Amination: Direct amination involves the substitution of a halogen atom on the aromatic ring with an amino group. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classical method for forming C-N bonds. This reaction can be applied to 2-chlorobenzoic acids or 2-bromobenzoic acids, coupling them with an amine source. The process is chemo- and regioselective, often eliminating the need for protecting the carboxylic acid group. The reaction typically employs copper powder and copper(I) oxide as catalysts.

An alternative synthetic strategy begins with 2-chlorobenzonitrile. This route leverages the nitrile group, which can be hydrolyzed to a carboxylic acid in the final step of the synthesis.

The first key step in this pathway is the regioselective bromination of the 2-chlorobenzonitrile starting material. The directing effects of the substituents on the ring—the chloro group (-Cl) and the nitrile group (-CN)—are critical. The nitrile group is a strong electron-withdrawing group and acts as a meta-director. The chloro group is deactivating but directs incoming electrophiles to the ortho and para positions. When both are present, their combined influence dictates the position of bromination. The strong meta-directing effect of the cyano group favors substitution at the 5-position, which is meta to the nitrile and para to the chlorine.

A patented preparation method involves the direct bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile. This intermediate is then hydrolyzed in the presence of a base, such as sodium hydroxide (B78521), followed by acidification with a protonic acid to yield the final 5-bromo-2-chlorobenzoic acid product. The hydrolysis step proceeds with high yield and purity.

Reaction StepReactantsKey ConditionsProductReported YieldReference
Bromination2-Chlorobenzonitrile, Bromination reagentReaction temperature 0-100 °C for 3-24 hours.5-Bromo-2-chlorobenzonitrileNot specified
Hydrolysis5-Bromo-2-chlorobenzonitrile, Sodium hydroxide, WaterHeat to 90 °C for 4 hours, followed by acidification with HCl.5-Bromo-2-chlorobenzoic acid85.9%

Routes Initiating from 2-Chlorobenzonitrile

Hydrolysis of Nitrile to Carboxylic Acid

A key transformation in the synthesis of certain benzoic acid derivatives is the hydrolysis of a nitrile group (-CN) to a carboxylic acid group (-COOH). This method is particularly useful when the corresponding benzonitrile (B105546) is a readily accessible precursor.

The synthesis of 5-bromo-2-chlorobenzoic acid, a closely related precursor to the target molecule, can be achieved through the hydrolysis of 5-bromo-2-chlorobenzonitrile. The process involves treating the nitrile with a sodium hydroxide solution in water. The mixture is heated to facilitate the hydrolysis reaction. Following the conversion of the nitrile group, the reaction mixture is cooled and then acidified, typically with concentrated hydrochloric acid. This acidification step protonates the carboxylate salt formed in the basic solution, causing the final carboxylic acid product to precipitate as a solid. The solid product can then be isolated through filtration and drying. One documented procedure reports a yield of 85.9% with a purity of 99.90% as determined by HPLC. chemicalbook.com

Table 1: Conditions for Hydrolysis of 5-bromo-2-chlorobenzonitrile

Reagents Temperature Duration Outcome
Subsequent Amination Methodologies

Following the establishment of the brominated and chlorinated benzoic acid core, the introduction of the amino group is a critical step. Copper-catalyzed amination reactions provide a powerful method for this transformation. These reactions, often variations of the Ullmann condensation, allow for the formation of C-N bonds.

In the context of synthesizing amino-benzoic acids, a chemo- and regioselective copper-catalyzed cross-coupling procedure can be employed for the amination of bromobenzoic acids. nih.gov This methodology is advantageous as it often does not require the protection of the carboxylic acid group. nih.govorganic-chemistry.org The reaction typically involves heating the bromobenzoic acid precursor with an amine source in the presence of a copper catalyst and a base. For instance, a combination of copper powder and copper(I) oxide can serve as the catalytic system, with potassium carbonate as the base, in a solvent like 2-ethoxyethanol (B86334) at elevated temperatures (e.g., 130 °C). nih.gov This approach has proven effective for producing various N-aryl and N-alkyl anthranilic acid derivatives in high yields. organic-chemistry.org The regioselectivity is a key feature, with the amination occurring specifically at the position of the bromine atom. nih.gov

Routes Utilizing Dimethyl Terephthalate (B1205515) Derivatives

An effective industrial-scale synthesis for a key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, utilizes the inexpensive and readily available starting material, dimethyl terephthalate. thieme-connect.com This multi-step process demonstrates a practical approach to building the complex substitution pattern required for the final product. A similar pathway can be envisioned for the synthesis of this compound.

Multi-step Reaction Sequences for Precursors

The synthesis begins with the functionalization of dimethyl terephthalate. The key steps involved are nitration, hydrolysis, hydrogenation, and esterification to build a suitable precursor for the final halogenation and amination steps. thieme-connect.com

Nitration: Dimethyl terephthalate is first nitrated to introduce a nitro group onto the aromatic ring, yielding dimethyl 2-nitroterephthalate. thieme-connect.com

Hydrolysis: The resulting nitro-derivative undergoes hydrolysis. This step selectively converts one of the methyl ester groups to a carboxylic acid. thieme-connect.com

Hydrogenation: The nitro group is then reduced to an amino group (-NH2) through catalytic hydrogenation. This creates an aniline (B41778) derivative, which is a crucial intermediate for subsequent reactions. thieme-connect.com

Esterification: The newly formed amino-terephthalic acid derivative is then subjected to esterification to protect the carboxylic acid group, often as a methyl ester. thieme-connect.com

This sequence effectively produces a functionalized aniline precursor, primed for the introduction of the bromine and chlorine atoms at the desired positions. thieme-connect.com

Bromination and Diazotization Reactions

With the aniline precursor in hand, the final halogen atoms are introduced through bromination and a diazotization-chlorination sequence. thieme-connect.com

Bromination: The aniline derivative is brominated, which directs the bromine atom to a specific position on the ring, guided by the existing activating and deactivating groups. thieme-connect.com

Diazotization and Chlorination: The amino group, having served its purpose in directing the bromination, is then converted into a diazonium salt using a diazotizing agent (e.g., sodium nitrite (B80452) in an acidic medium). The diazonium group is an excellent leaving group and can be subsequently replaced by a chlorine atom. This is typically achieved through a Sandmeyer-type reaction, where the diazonium salt is treated with a copper(I) chloride solution. thieme-connect.com One study noted a significant improvement in the yield of this final step, from 40% to 92%, by optimizing the reaction system. thieme-connect.com

This sequence of bromination and diazotization efficiently completes the synthesis, leading to the desired polysubstituted benzoic acid structure. thieme-connect.com

Advanced Synthetic Methodologies

Modern synthetic chemistry seeks to develop more efficient and selective methods for constructing complex molecules. In the synthesis of substituted benzoic acids like this compound, advanced catalytic approaches are employed to achieve high selectivity and yield.

Scale-Up Considerations and Industrial Feasibility

Process Efficiency and Cost Reduction

The economic viability of producing 5-Bromo-2-chlorobenzoic acid on an industrial scale is heavily dependent on process efficiency and cost reduction strategies. Key areas of focus include the selection of starting materials, optimization of reaction pathways, and improvement of product yield and purity.

Historically, various synthetic routes have been reported, each with distinct advantages and disadvantages regarding cost and efficiency. epo.org For instance, methods starting from expensive raw materials like 2-chloro-trichloromethyl-benzene are often hampered by high costs and difficulties in the hydrolysis step, which can lead to impurities and affect the final yield. epo.org

To overcome these challenges, new methods have been developed that offer high yields, good purity, and are more suitable for industrial production. wipo.intscribd.com These innovations include:

Improved Reaction Control: The addition of inhibitors like sodium sulfide in the NBS/sulfuric acid bromination of 2-chlorobenzoic acid has been reported to suppress the formation of the 4-bromo isomer. epo.org

Novel Pathways: A recently developed two-step process starting from a 5-bromo-2-aminobenzoic acid derivative involves diazotization-chlorination followed by hydrolysis. epo.org This method is noted for producing fewer isomer impurities, achieving a high reaction yield, and using low-cost, readily available materials. epo.orgscribd.com

Process Simplification: Methods with fewer steps and simpler techniques are inherently more cost-effective and suitable for large-scale production. scribd.com The ability to recover and reuse solvents and catalysts further contributes to significant cost reduction. scribd.com

The table below summarizes and compares various synthetic approaches, highlighting key performance indicators related to efficiency and cost.

Starting MaterialKey Process StepsReported YieldPurityKey AdvantagesKey Disadvantages
2-chloro-trichloromethyl-benzeneBromination, HydrolysisModerateVariableDirect routeHigh raw material cost, difficult hydrolysis, isomer impurities. epo.org
2-chlorobenzoic acidBromination (e.g., with NBS/H₂SO₄)~70% (before extensive purification)ModerateReadily available starting materialFormation of ~10% 4-bromo isomer, requires repeated recrystallization. patsnap.com
Dimethyl terephthalateNitration, Hydrolysis, Hydrogenation, Esterification, Bromination, Diazotization24% (overall)HighUses cheap, available raw materials; scalable. researchgate.netthieme-connect.comMulti-step process with a lower overall yield. researchgate.net
5-bromo-2-aminobenzoic acid derivativeDiazotization, Chlorination, HydrolysisHighGoodFew isomer impurities, high yield, low cost, suitable for industrial production. epo.orgwipo.intRelies on the availability of the specific starting derivative.
2-chlorobenzoic acid (with protective group)Chlorination, Acylation, Cyclization, Bromination, Hydrolysis≥ 75%≥ 99%Mild reaction conditions, high purity and yield, simple process. patsnap.comInvolves protection/deprotection steps.

Continuous manufacturing has also been identified as a strategy that could offer substantial benefits, including a reduced equipment footprint, increased volumetric productivity, and facility cost reductions of 30–50% compared to traditional batch processes. researcher.life

Waste Stream Management in Industrial Synthesis

The industrial synthesis of 5-Bromo-2-chlorobenzoic acid generates various waste streams that require careful management to minimize environmental impact and comply with regulations. The nature and volume of waste are highly dependent on the chosen synthetic route.

Older and less optimized methods often utilize environmentally hazardous materials. For example, some chlorination steps require high temperatures (120-180 °C) and use unfriendly reagents such as carbon tetrachloride, boron trichloride, or phosphorus trichloride. epo.org The use of certain brominating agents can also lead to significant waste. Direct bromination of 2-chlorobenzoic acid often produces large quantities of waste acid, making the process unsuitable for large-scale industrial application. epo.org Similarly, using sodium periodate (B1199274) as a brominating reagent generates substantial amounts of iodine-containing wastewater, which is challenging and costly to treat. patsnap.com

The choice of solvents and catalysts also plays a critical role in waste generation. The use of solvents like 1-chlorobutane (B31608) and 1-bromobutane (B133212) contributes to the organic waste stream. epo.org Some processes employ reagents like amino silica (B1680970) gel, which, although partially recyclable, is ultimately disposed of as solid waste. epo.org

Modern, greener synthetic strategies aim to mitigate these issues. The development of processes where solvents and catalysts can be recovered and reused is a significant step toward waste reduction. scribd.com An environmental clearance report for a pharmaceutical ingredient manufacturer provides insight into typical industrial waste management practices. environmentclearance.nic.in For a facility producing intermediates like 5-Bromo-2-chlorobenzoic acid, the total water requirement could be around 51.9 KL/day, generating approximately 29.52 KL/day of wastewater. environmentclearance.nic.in

The management of these waste streams typically involves a multi-pronged approach as detailed in the table below.

Waste StreamSource / CauseManagement & Treatment Strategy
Acidic WastewaterUse of strong acids (e.g., sulfuric acid) in bromination reactions. epo.orgNeutralization; treatment in an on-site Effluent Treatment Plant (ETP) before discharge to a Common Effluent Treatment Plant (CETP). environmentclearance.nic.in
Iodine-Containing WastewaterUse of sodium periodate as a brominating agent. patsnap.comSpecialized treatment to remove iodine; avoidance by using alternative brominating agents.
Chlorinated Organic SolventsUse of solvents like carbon tetrachloride, dichloromethane. epo.orgpatsnap.comUse of solvent strippers for recovery and reuse; incineration of non-recoverable solvent waste. environmentclearance.nic.in
Solid WasteSpent catalysts (e.g., amino silica gel), filtration aids, product purification residues. epo.orgSegregation and disposal according to hazardous waste regulations; regeneration/recycling of catalysts where feasible.
Domestic WastewaterGeneral facility use.Collection via septic tank and soak pit systems. environmentclearance.nic.in

The overarching goal in modern chemical manufacturing is to design processes that are inherently safer and more sustainable, minimizing waste at the source rather than relying solely on end-of-pipe treatment. This includes the selection of less hazardous reagents, the use of recyclable catalysts, and the optimization of reactions to maximize atom economy.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of Substituted Benzoic Acids

The reactivity of substituted benzoic acids is primarily characterized by two types of reactions: those occurring at the carboxyl group and those involving the aromatic ring. The carboxyl group (-COOH) is known to be electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack. patsnap.comwikipedia.org This deactivation occurs because the carboxyl group pulls electron density from the ring, making it less attractive to electron-deficient electrophiles. patsnap.com Consequently, electrophilic aromatic substitution (EAS) reactions on benzoic acid are generally slower and require harsher conditions compared to benzene itself. patsnap.commnstate.edu

The mechanism of these reactions typically involves the attack of an electrophile on the π-electron system of the aromatic ring. msu.edu This forms a positively charged intermediate known as a benzenonium ion or arenium ion, which is stabilized by resonance. msu.edumsu.edu The stability of this intermediate is a key factor in determining the rate and outcome of the reaction. mnstate.edu In a subsequent step, a proton is lost from the intermediate, restoring the aromaticity of the ring and resulting in the substituted product. msu.edumsu.edu The presence of various substituents on the benzoic acid molecule influences the stability of the carbocation intermediate, thereby directing the position of the incoming electrophile. mnstate.edu

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. fiveable.me The outcome of such reactions on a polysubstituted benzene ring like that of 5-Amino-3-bromo-2-chlorobenzoic acid is determined by the cumulative electronic and steric effects of all substituents present.

The regiochemical outcome of an EAS reaction is controlled by the directing effects of the substituents already attached to the ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para- or meta-directors.

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho-, para-director. msu.edumsu.edu Its activating nature stems from the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic ring, thereby increasing the electron density at the ortho and para positions. This makes the ring significantly more nucleophilic and reactive towards electrophiles. msu.edu

Chloro (-Cl) and Bromo (-Br) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, which makes the ring less reactive than benzene. msu.edu However, they are ortho-, para-directors because their lone pair electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions. msu.edumsu.edu

Carboxyl Group (-COOH): The carboxyl group is a deactivating group and a meta-director. wikipedia.orgdoubtnut.com It withdraws electron density from the ring both inductively and through resonance, making electrophilic attack more difficult. patsnap.com It directs incoming electrophiles to the meta position because the ortho and para positions are significantly destabilized by resonance structures that place a positive charge adjacent to the partially positive carbon of the carboxyl group. reddit.comyoutube.com

Table 1: Directing Effects of Substituents on the Benzene Ring

SubstituentTypeReactivity EffectDirecting Effect
-NH₂ (Amino)Electron-Donating (Resonance)ActivatingOrtho, Para
-Cl (Chloro)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)DeactivatingOrtho, Para
-Br (Bromo)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)DeactivatingOrtho, Para
-COOH (Carboxyl)Electron-Withdrawing (Inductive & Resonance)DeactivatingMeta

For this compound, the regioselectivity of an electrophilic attack is a result of the competition between these directing effects. The positions available for substitution are C4 and C6.

The amino group at C5 is the most powerful activating group on the ring and will therefore dominate the directing effects. msu.edu As an ortho-, para-director, it strongly favors substitution at its ortho positions (C4 and C6) and its para position (C2, which is already substituted).

Attack at C4: This position is ortho to the activating amino group (C5) and ortho to the deactivating bromo group (C3).

Attack at C6: This position is ortho to the activating amino group (C5) and para to the deactivating bromo group (C3). It is also meta to the deactivating chloro group (C2).

The carboxyl group at C1 directs meta, to positions C3 and C5, both of which are already occupied. The chloro group at C2 and the bromo group at C3 direct ortho and para to positions that are either blocked or less activated.

Therefore, the powerful activating and directing effect of the C5-amino group is the determining factor. msu.edu Electrophilic substitution is strongly predicted to occur at the C4 and C6 positions. The final product distribution between C4 and C6 would be influenced by the specific electrophile used and the steric hindrance posed by the adjacent substituents, particularly the bromo group at C3 and the carboxyl group at C1.

Table 2: Predicted Regioselectivity of Electrophilic Attack

Position of AttackDirecting Influence of SubstituentsPredicted Outcome
C4 Favorable: Ortho to activating -NH₂. Unfavorable: Ortho to deactivating -Br.Likely substitution site
C6 Favorable: Ortho to activating -NH₂. Favorable: Para to deactivating -Br.Likely substitution site

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitutions, SNAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. msu.educhemistrysteps.com

The SNAr mechanism generally proceeds via a two-step addition-elimination process. chemistrysteps.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

In this compound, both the chloro and bromo substituents are potential leaving groups. The ring is rendered electron-deficient by the electron-withdrawing carboxyl group. However, the powerful electron-donating amino group counteracts this effect, deactivating the ring toward nucleophilic attack.

Should a reaction proceed, the relative reactivity of the halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. chemistrysteps.commasterorganicchemistry.com This is the reverse of the trend seen in SN1 and SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the ring. masterorganicchemistry.comyoutube.com The high electronegativity of the lighter halogens makes the carbon to which they are attached more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Based on this trend, the chloro group at C2 would be expected to be more reactive as a leaving group than the bromo group at C3 in an SNAr reaction.

The amino group plays a complex role in the context of nucleophilic substitution. Its strong electron-donating nature generally deactivates the ring for a standard SNAr mechanism. msu.edu However, the amino group can be chemically modified to facilitate nucleophilic substitution.

A key pathway involves the conversion of the amino group into a diazonium salt (-N₂⁺) through treatment with nitrous acid (diazotization). The resulting diazonium group is an exceptionally good leaving group, as it departs as stable nitrogen gas (N₂). The departure of N₂ leaves behind an aryl cation, which is then readily attacked by a wide range of nucleophiles. This sequence, known as the Sandmeyer reaction or related transformations, is a versatile method for introducing various substituents onto an aromatic ring in place of an amino group. epo.orgthieme-connect.com Synthetic routes for preparing related chloro- and bromo-substituted benzoic acids often utilize a diazotization-substitution sequence starting from an aminobenzoic acid precursor. epo.orggoogle.com

Oxidation and Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for oxidation and reduction reactions.

Oxidation: The carboxylic acid functional group in this compound is generally resistant to further oxidation under standard laboratory conditions. The carbon atom of the carboxyl group is already in a high oxidation state. Oxidative decarboxylation, the loss of carbon dioxide, can occur under harsh conditions, such as high temperatures, but is not a common transformation for this compound. wikipedia.org

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF). wikipedia.org The reduction of benzoic acid derivatives to their corresponding benzyl (B1604629) alcohols is a well-established reaction. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the general principles of carboxylic acid reduction are applicable.

It is important to note that in the case of this compound, the presence of other reducible functional groups, such as the halogen atoms, could lead to side reactions depending on the chosen reducing agent and reaction conditions. For instance, some strong reducing agents might lead to hydrodehalogenation (replacement of a halogen with hydrogen).

A study on the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid on a dendritic Ag/Cu electrode showed that the primary reaction is the sequential removal of the halogen atoms. electrochemsci.org This study focused on the cleavage of the carbon-halogen bonds, but it highlights the potential for reductive processes to occur at different sites within the molecule. electrochemsci.org

Functional Group Transformations and Derivatizations

The presence of the carboxyl, amino, and halogen functionalities allows for a wide range of derivatizations, making this compound a versatile building block in organic synthesis.

The carboxylic acid group can be converted into various derivatives, such as esters and amides.

Esterification: this compound can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. A patent for the preparation of 5-bromo-2-chloro-benzoic acid describes the hydrolysis of ethyl 5-bromo-2-chlorobenzoate using a sodium hydroxide (B78521) solution, which is the reverse of an esterification reaction. google.com This indicates that the formation of esters from the parent carboxylic acid is a feasible and reversible process.

Amide Formation: The carboxylic acid can be activated and reacted with amines to form amides. Standard coupling reagents used for amide bond formation are applicable. nih.govresearchgate.netacs.org A patent discloses a method for preparing N-(N-acylaminoacyl)aminobenzoic acids by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. google.com This highlights a potential pathway for incorporating the this compound scaffold into peptide-like structures.

Table 1: Examples of Carboxyl Group Modifications This table is generated based on general reactions of benzoic acids and related compounds, as specific examples for this compound are limited in the provided search results.

ReactionReagentsProduct
EsterificationEthanol (B145695), Sulfuric AcidEthyl 5-amino-3-bromo-2-chlorobenzoate
Amide FormationBenzylamine, Coupling AgentN-Benzyl-5-amino-3-bromo-2-chlorobenzamide

The amino group (-NH₂) is a key site for various functional group transformations, including diazotization, acylation, and alkylation.

Diazotization: The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a nitrous acid source, such as sodium nitrite (B80452) in an acidic medium. google.comwipo.int This diazonium intermediate is highly versatile and can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents in place of the amino group. thieme-connect.comscirp.org For instance, a patent describes the diazotization of a 5-bromo-2-aminobenzoic acid derivative followed by chlorination to yield 5-bromo-2-chlorobenzoic acid. epo.org

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form the corresponding amides. A patent describes the direct acylation of various aminobenzoic acids. google.com Furthermore, a publication on ResearchGate illustrates the acetylation of p-aminobenzoic acid. researchgate.net These methods can be applied to protect the amino group or to synthesize more complex molecules.

Alkylation: The nucleophilic amino group can undergo alkylation with alkyl halides. Hydrogen-borrowing alkylation of amino alcohols is a modern method for C-N bond formation. nih.gov While specific examples with this compound are not readily available, the general reactivity of aromatic amines suggests that N-alkylation is a feasible transformation.

Table 2: Examples of Amino Group Reactions This table is generated based on general reactions of aminobenzoic acids and related compounds, as specific examples for this compound are limited in the provided search results.

ReactionReagentsProduct
DiazotizationSodium Nitrite, Hydrochloric Acid3-Bromo-2-chloro-5-diazoniumbenzoate
AcylationAcetic Anhydride5-(Acetylamino)-3-bromo-2-chlorobenzoic acid
AlkylationMethyl Iodide, Base5-(Methylamino)-3-bromo-2-chlorobenzoic acid

The bromo and chloro substituents on the aromatic ring are key handles for carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: The bromo substituent at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.org This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or ester. nih.gov While the chloro group at the 2-position is generally less reactive in such couplings, selective reaction at the C-Br bond is often achievable under carefully controlled conditions. The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds and other complex architectures. researchgate.netnih.gov

Halogen-Metal Exchange: The halogen atoms, particularly the more reactive bromine, can undergo halogen-metal exchange with organolithium or Grignard reagents. organic-chemistry.org This generates an organometallic intermediate that can then react with various electrophiles to introduce a wide range of functional groups. A study on the regioselective halogen-metal exchange of 3-substituted 1,2-dibromo arenes provides insights into the selective functionalization of such systems. researchgate.net

Electroreductive Dehalogenation: As mentioned earlier, a study has demonstrated the sequential electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid. electrochemsci.org The study found that the C-Br bond is cleaved preferentially over the C-Cl bond, which is consistent with the relative bond dissociation energies. This selective dehalogenation can be a useful synthetic strategy. electrochemsci.org

Table 3: Examples of Halogen Reactions This table is generated based on general cross-coupling principles and related literature, as specific examples for this compound are limited in the provided search results.

ReactionReagentsProduct
Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalyst, Base5-Amino-2-chloro-3-phenylbenzoic acid
Halogen-Metal Exchange followed by Carboxylation1. n-BuLi, 2. CO₂5-Amino-2-chloro-3-carboxybenzoic acid
Selective DehalogenationElectrochemical reduction5-Amino-2-chlorobenzoic acid or 5-aminobenzoic acid

Derivatives and Analogues of 5 Amino 3 Bromo 2 Chlorobenzoic Acid

Synthesis of Structurally Related Benzoic Acid Derivatives

The synthesis of 5-Bromo-2-chlorobenzoic acid and its derivatives is critical for its application in various fields. Several methods have been developed to produce this compound with high yield and purity.

One common approach involves the direct bromination of 2-chlorobenzoic acid. chemicalbook.comgoogle.com This method often utilizes a brominating agent like N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. chemicalbook.com To improve the selectivity of the reaction and minimize the formation of isomeric impurities, such as 4-bromo-2-chlorobenzoic acid, inhibitors like sodium sulfide (B99878), potassium sulfide, or sodium sulfite (B76179) can be added to the reaction system. chemicalbook.comgoogle.com

Another significant synthetic route starts from 5-bromo-2-aminobenzoic acid derivatives. epo.orggoogle.comwipo.int This process involves two main steps: a diazotization and chlorination reaction, followed by hydrolysis to yield the final 5-bromo-2-chlorobenzoic acid. epo.orggoogle.comwipo.int This method is noted for producing a product with few isomer impurities and a high reaction yield, making it suitable for industrial-scale production. epo.orgwipo.int

A third strategy begins with 2-chlorobenzotrichloride, which undergoes bromination and subsequent hydrolysis to form the desired product. google.com This "one-pot" method is advantageous as it uses low-cost raw materials and does not require the purification of intermediates, resulting in high purity and yield. google.com

The table below summarizes various synthetic precursors and reagents used in the preparation of 5-Bromo-2-chlorobenzoic acid.

Starting MaterialKey ReagentsKey FeaturesReference
2-Chlorobenzoic acidN-bromosuccinimide (NBS), Sulfuric acid, Sodium sulfideHigh selectivity, impurity inhibition chemicalbook.comgoogle.com
5-Bromo-2-aminobenzoic acid derivativeSodium nitrite (B80452), Hydrochloric acid, followed by hydrolysisHigh purity, low isomer formation, suitable for industrial production epo.orggoogle.comwipo.int
2-ChlorobenzotrichlorideBromine or other brominating agents, followed by hydrolysisLow-cost raw material, one-pot synthesis, high yield google.com
2-Chlorobenzoic acidThionyl chloride, 2-amino-2-methyl-propanol, followed by bromination and hydrolysisProtective group strategy, mild reaction conditions patsnap.com

Investigation of Analogues with Varied Substitution Patterns

The investigation of analogues with different substitution patterns on the benzoic acid ring is crucial for understanding structure-activity relationships and developing new compounds with specific properties.

During the synthesis of 5-Bromo-2-chlorobenzoic acid via the bromination of 2-chlorobenzoic acid, the formation of the isomeric impurity 4-bromo-2-chlorobenzoic acid is a common issue. patsnap.com Although often viewed as an undesirable byproduct, its presence highlights the influence of directing groups on the benzene (B151609) ring during electrophilic substitution and serves as a key analogue for comparative studies.

Further derivatization leads to more complex analogues. For instance, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a critical intermediate developed for the synthesis of SGLT-2 inhibitors. thieme-connect.com This analogue introduces a methoxycarbonyl group, significantly altering the electronic properties and steric profile of the molecule. Its synthesis from dimethyl terephthalate (B1205515) involves a multi-step process including nitration, reduction, diazotization, bromination, and oxidation. thieme-connect.com

Schiff base analogues have also been explored. For example, ligands can be prepared from related compounds like 3,5-dichloro salicylaldehyde (B1680747) and 4-amino benzoic acid, which can then be used to form various metal complexes. internationaljournalcorner.com These studies on related structures provide insights into the coordination chemistry and potential applications of benzoic acid derivatives in materials science. internationaljournalcorner.com

Role as a Key Intermediate in Organic Synthesis

5-Bromo-2-chlorobenzoic acid is a highly valued intermediate in organic synthesis due to the presence of multiple reactive sites: the carboxylic acid group and the halogen-substituted aromatic ring. glindiachemicals.com The bromine and chlorine atoms can be selectively functionalized, providing a versatile platform for constructing diverse molecular architectures. glindiachemicals.com

Building Block for Complex Organic Molecules

This compound is a pivotal starting material for the preparation of several modern pharmaceuticals. epo.orggoogle.com It is an essential intermediate in the synthesis of SGLT-2 inhibitors, a class of antidiabetic drugs. epo.orggoogle.com Specifically, it is a key building block for Dapagliflozin and Empagliflozin , which are used to manage type 2 diabetes. epo.orggoogle.com Its structural framework is incorporated into the final complex structure of these drugs.

Precursor for Functional Materials

The utility of 5-Bromo-2-chlorobenzoic acid extends beyond pharmaceuticals into the realm of material science. It serves as a precursor for the synthesis of various functional materials, including dyes, pigments, liquid crystals, and polymers. glindiachemicals.com The specific electronic and structural properties conferred by the halogen substituents make it a valuable component in the design of materials for electronics and optoelectronics. glindiachemicals.com

Intermediate for Agrochemicals

In the agricultural sector, 5-Bromo-2-chlorobenzoic acid is utilized as an intermediate in the production of various agrochemicals. glindiachemicals.com It is a building block for synthesizing active ingredients in herbicides, insecticides, and fungicides designed for crop protection. glindiachemicals.com

Structure-Reactivity Relationships in Derivatives

The reactivity of 5-Bromo-2-chlorobenzoic acid and its derivatives is governed by the interplay of the electron-withdrawing carboxylic acid and halogen substituents on the aromatic ring. These groups influence the molecule's susceptibility to both nucleophilic and electrophilic substitution reactions. glindiachemicals.com

The presence of both bromine and chlorine allows for selective functionalization. glindiachemicals.com A key aspect of its reactivity is seen in dehalogenation reactions. Studies on the electrocatalytic dehalogenation of 5-Bromo-2-chlorobenzoic acid have shown that the carbon-bromine (C-Br) bond is broken more readily than the carbon-chlorine (C-Cl) bond. chemicalbook.com This is because the bond dissociation energy of the C-Br bond is lower, allowing for sequential and selective removal of the halogen atoms. chemicalbook.com This differential reactivity is fundamental for synthetic strategies that require stepwise modification of the aromatic ring.

The positions of the substituents also direct further reactions. The carboxylic acid group is a meta-director, while the halogens are ortho-, para-directors, albeit deactivating. This complex interplay of electronic effects dictates the regioselectivity of further electrophilic aromatic substitution reactions on the ring, enabling the controlled synthesis of polysubstituted benzoic acid derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound. For 5-Amino-3-bromo-2-chlorobenzoic acid, these spectra reveal characteristic vibrations of the amino, carboxylic acid, and substituted benzene (B151609) ring moieties.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to different functional groups.

The analysis of this compound would be expected to show several key absorption bands. The carboxylic acid group is identifiable by a very broad O-H stretching band, typically in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected between 1680 and 1710 cm⁻¹, characteristic of an aromatic carboxylic acid.

The primary amine (-NH₂) group gives rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ range. The aromatic ring itself produces characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The substitutions on the ring also have specific signatures; for instance, the C-Cl and C-Br stretching vibrations are typically found in the fingerprint region below 800 cm⁻¹.

Detailed vibrational analysis of related compounds, such as 2-amino-5-bromobenzoic acid and various chlorobenzoic acids, supports these assignments. asianjournalofphysics.comijtsrd.com Studies on similar substituted benzoic acids confirm that intermolecular hydrogen bonding, particularly involving the carboxylic acid group, can significantly influence the position and shape of the O-H and C=O stretching bands. ucl.ac.ukresearchgate.net

Table 1: Expected FT-IR Peak Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300-3500 Primary Amine
O-H Stretch 2500-3300 (broad) Carboxylic Acid
Aromatic C-H Stretch >3000 Aromatic Ring
C=O Stretch 1680-1710 Carboxylic Acid
Aromatic C=C Stretch 1450-1600 Aromatic Ring
C-N Stretch 1250-1350 Aryl Amine
C-Cl Stretch 600-800 Chloro Group

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about vibrational modes. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are often more prominent than in the FT-IR spectrum. The symmetric C=C stretching of the benzene ring typically yields a strong Raman band. Vibrations involving the heavier halogen atoms (C-Br and C-Cl) are also readily observed. The carbonyl (C=O) group, while strong in the IR, also produces a significant Raman band. In contrast, the O-H and N-H stretches are generally weak in Raman spectra.

Studies on analogous molecules like 2-amino-5-bromobenzoic acid and halogenated benzoic acids have utilized FT-Raman spectroscopy to confirm assignments made from FT-IR data and to gain a more complete picture of the molecule's vibrational framework. ijtsrd.comnih.gov

Table 2: Expected FT-Raman Peak Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Weak
Aromatic C-H Stretch >3000 Strong
C=O Stretch 1680-1710 Medium-Strong
Aromatic C=C Stretch 1450-1600 Strong
C-Cl Stretch 600-800 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. In this compound, there are two protons on the aromatic ring and exchangeable protons from the amino (-NH₂) and carboxylic acid (-COOH) groups.

The chemical shifts of the two aromatic protons are influenced by the electronic effects of the five substituents. The amino group is a strong electron-donating group, while the carboxylic acid, chloro, and bromo groups are electron-withdrawing. The two aromatic protons are at positions 4 and 6. The proton at position 6 is ortho to the electron-donating amino group, which would shift it upfield (to a lower ppm value). The proton at position 4 is para to the chloro group and ortho to the bromo group, leading to a more complex shielding environment. Due to the proximity of multiple electron-withdrawing groups, these aromatic protons are expected to appear as distinct signals, likely doublets due to coupling with each other, in the range of 7.0-8.0 ppm.

The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its signal can be concentration-dependent and may be unobserved if it undergoes rapid exchange with a deuterated solvent. The two protons of the amino group would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Analysis of substituted benzoic acids shows that the positions of aromatic protons are highly dependent on the electronic nature and position of the substituents. mit.edudocbrown.info

Table 3: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
-COOH >10 broad singlet
Aromatic H-4 7.2-7.8 doublet
Aromatic H-6 7.0-7.5 doublet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, seven distinct signals are expected: one for the carboxylic acid carbon and six for the aromatic carbons.

The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the 165-175 ppm range. The six aromatic carbons will have distinct chemical shifts determined by the attached substituent. The carbon attached to the amino group (C-5) will be shielded (shifted upfield), while the carbons attached to the electron-withdrawing groups (C-1, C-2, C-3) will be deshielded (shifted downfield). The carbons bearing protons (C-4 and C-6) will have shifts influenced by all surrounding groups. Published data for structurally similar compounds like 5-Bromo-2-chlorobenzoic acid and 5-Amino-2-chlorobenzoic acid provide a basis for predicting these shifts. acs.orgchemicalbook.comchemicalbook.com

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C=O 165-175
C-1 (-COOH) 130-140
C-2 (-Cl) 130-140
C-3 (-Br) 115-125
C-4 (-H) 120-135
C-5 (-NH₂) 140-150

While 1D NMR (¹H and ¹³C) provides essential information, 2D NMR techniques are necessary to unambiguously assign all signals and confirm the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-4 and H-6), confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak between the H-4 signal and the C-4 signal, and another between the H-6 signal and the C-6 signal, allowing for the definitive assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons. For example, the H-4 proton would show correlations to the nearby carbons C-2, C-3, C-5, and C-6. The H-6 proton would show correlations to C-1, C-2, C-4, and C-5. The broad -NH₂ proton signal might show correlations to C-4 and C-6. By piecing together these long-range correlations, the complete carbon skeleton and the positions of all substituents can be unequivocally confirmed.

These advanced techniques, applied in concert, provide a powerful and definitive method for the complete structural elucidation of this compound.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural characterization of the specific chemical compound “this compound” is not publicly available.

Specifically, no research findings or data sets were identified for the following analytical methodologies as they pertain to this compound:

Mass Spectrometry (MS): Information on the molecular weight confirmation and fragmentation analysis is not documented.

Liquid Chromatography-Mass Spectrometry (LC-MS): There are no available studies on the use of LC-MS for the purity and identity confirmation of this compound.

X-ray Diffraction: No single crystal or powder X-ray diffraction studies have been published. Consequently, data on its solid-state structure, including bond lengths, bond angles, and dihedral angles, are not available.

While information exists for related compounds such as 5-Bromo-2-chlorobenzoic acid and other isomers, this information cannot be extrapolated to accurately represent the specific structural and spectroscopic properties of this compound. The presence and position of the additional amino group significantly alter the molecule's chemical and physical properties.

Therefore, the requested detailed article with data tables and research findings for the specified outline sections cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Computational and Theoretical Investigations of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that specific computational and theoretical studies—including Density Functional Theory (DFT) calculations for electronic structure, geometry optimization, vibrational frequency analysis, and detailed molecular orbital analysis (HOMO-LUMO, chemical potential, Fukui functions)—for the compound This compound are not available in the public domain.

The user's request is highly specific, demanding detailed data and research findings that must strictly adhere to a predefined outline for this exact molecule. While computational studies have been conducted on structurally related compounds, such as isomers (e.g., 2-Amino-5-bromo-3-chlorobenzoic acid) and analogues lacking one of the substituent groups (e.g., 5-Amino-2-chlorobenzoic acid or 5-Bromo-2-chlorobenzoic acid), this information cannot be repurposed for the target molecule. Computational and theoretical properties are unique to the specific arrangement of atoms and functional groups within a molecule; therefore, data from related compounds would not be scientifically accurate for this compound.

Due to the absence of dedicated research on this specific compound, it is not possible to generate the thorough, informative, and scientifically accurate content, including the required data tables, for the requested sections and subsections.

Computational and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, highlighting regions that are rich or deficient in electrons. The MEP map is color-coded to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential, prone to electrophilic attack), blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack), and green represents neutral or zero potential areas.

For 5-Amino-3-bromo-2-chlorobenzoic acid, the MEP surface would be characterized by distinct regions of positive and negative potential, dictated by its functional groups.

Negative Regions (Red): The most negative potential would be concentrated around the oxygen atoms of the carboxylic acid group (-COOH) due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the most likely areas for interactions with electrophiles or for hydrogen bond acceptance.

Positive Regions (Blue): The most positive potential would be located on the acidic hydrogen atom of the carboxyl group and the hydrogen atoms of the amino group (-NH2). These areas are electron-deficient and are the primary sites for nucleophilic attack and hydrogen bond donation.

Neutral/Slightly Negative Regions: The aromatic ring and the halogen atoms (bromine and chlorine) would exhibit a more complex potential distribution. While the π-system of the ring provides a region of negative potential, the strong electron-withdrawing effects of the chloro, bromo, and carboxyl substituents would significantly reduce this electron density compared to unsubstituted benzene (B151609).

This analysis allows for the prediction of intermolecular interactions, suggesting that the molecule would readily form hydrogen-bonded dimers in the solid state or interact with polar solvents via its carboxyl and amino groups.

Noncovalent Interaction (NCI) Index Analysis

Noncovalent Interaction (NCI) analysis is a computational method that identifies and visualizes weak, non-covalent interactions within and between molecules. wikipedia.org Based on the electron density (ρ) and its reduced density gradient (s), NCI plots generate surfaces that reveal the nature of these interactions. nih.gov The surfaces are typically color-coded based on the value of the second Hessian eigenvalue of the electron density, which distinguishes between different interaction types:

Blue Surfaces: Indicate strong, attractive interactions, such as hydrogen bonds.

Green Surfaces: Represent weak, attractive van der Waals interactions.

Red Surfaces: Signify repulsive interactions, such as steric clashes between atoms in close proximity.

For this compound, an NCI analysis would be expected to reveal several key interactions that govern its supramolecular chemistry:

Hydrogen Bonding: Strong hydrogen bonds (blue surfaces) would be predicted between the carboxylic acid proton of one molecule and the carbonyl oxygen or amino group of a neighboring molecule. This is a dominant interaction in benzoic acid derivatives.

Halogen Bonding: Potential weak attractive interactions involving the bromine and chlorine atoms (halogen bonds) might also be present.

Repulsive Interactions: Red surfaces could appear in areas where steric hindrance occurs, for instance, between the bulky halogen atoms and adjacent functional groups, influencing the molecule's preferred conformation.

Tautomeric Forms and Isomerism Studies

Tautomers are structural isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. wikipedia.org For aminobenzoic acids, the most significant tautomerism is the equilibrium between a neutral form and a zwitterionic form. researchgate.net This equilibrium is a result of an intramolecular acid-base reaction where the acidic carboxyl group donates a proton to the basic amino group.

For this compound, two primary tautomeric forms would be considered:

Neutral Form: The molecule exists with a neutral amino group (-NH2) and a neutral carboxylic acid group (-COOH).

Zwitterionic Form: The molecule exists with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).

The relative stability of these two forms, and thus the position of the tautomeric equilibrium, is highly dependent on the molecular environment (e.g., solvent polarity) and the electronic influence of the other ring substituents. acs.org The electron-withdrawing inductive effects of the bromine and chlorine atoms would increase the acidity of the carboxylic acid group, favoring proton donation. Simultaneously, these effects would decrease the basicity of the amino group, making it less likely to accept a proton. Computational studies could precisely calculate the relative energies of these two forms in different environments to predict which tautomer is more stable under specific conditions. In aqueous solutions, many aminobenzoic acids show a significant population of the zwitterionic form. researchgate.net

Table 1: Potential Tautomeric Forms of this compound

Tautomer NameStructural FormulaFunctional Groups
Neutral Form-COOH, -NH2
Zwitterionic Form-COO⁻, -NH₃⁺

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), is a standard method for predicting the spectroscopic properties of molecules. nih.gov By calculating the optimized molecular geometry and vibrational frequencies, theoretical FT-IR and Raman spectra can be generated. researchgate.net These predicted spectra can then be compared with experimental results to confirm the molecular structure and the accuracy of the computational model.

A typical computational study on this compound would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule to determine theoretical bond lengths and angles.

Frequency Calculation: Computing the vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often multiplied by a scaling factor to correct for systematic errors in the computational method and to improve agreement with experimental data.

Spectral Simulation: Generating theoretical FT-IR and Raman spectra from the calculated frequencies and intensities.

The comparison between theoretical and experimental data provides a powerful validation of both. For instance, the calculated C=O stretching frequency of the carboxylic acid group (typically a strong, sharp peak in the IR spectrum) can be compared directly to the peak observed in an experimental spectrum. Discrepancies can point to intermolecular effects, like hydrogen bonding, that are present in the experimental sample but may not be fully accounted for in a gas-phase calculation of a single molecule.

Table 2: Illustrative Comparison of Predicted and Experimental Parameters for this compound

ParameterPredicted Value (DFT)Experimental Value
Vibrational Frequencies (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3500 cm⁻¹~3300-2500 cm⁻¹ (broad)
N-H Stretch (Amino)~3450, ~3350 cm⁻¹~3400, ~3300 cm⁻¹
C=O Stretch (Carboxylic Acid)~1720 cm⁻¹~1680 cm⁻¹
Geometric Parameters
C-Br Bond Length~1.90 ÅData not available
C-Cl Bond Length~1.74 ÅData not available
C-N Bond Length~1.39 ÅData not available

Note: The values in this table are illustrative examples based on typical results for similar compounds and are not actual reported data for this compound.

Advanced Applications in Chemical Research and Materials Science

Utilization in the Synthesis of Specialty Chemicals

5-Bromo-2-chlorobenzoic acid is a key starting material in the multi-step synthesis of a wide array of specialty chemicals, most notably active pharmaceutical ingredients (APIs) and agrochemicals. glindiachemicals.com Its role as a versatile intermediate is crucial for building the molecular architecture of numerous high-value compounds. glindiachemicals.comguidechem.com

In the pharmaceutical industry, it is an essential precursor for a class of modern antidiabetic drugs known as SGLT-2 inhibitors, including Dapagliflozin and Empagliflozin. google.com These drugs rely on the specific structural framework provided by this benzoic acid derivative. Beyond diabetes treatment, its derivatives are instrumental in creating other pharmacologically active compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and novel anticancer agents. glindiachemicals.com

In the agrochemical sector, the compound is used in the synthesis of potent herbicides, insecticides, and fungicides designed for crop protection. glindiachemicals.com The presence of both bromine and chlorine atoms in the structure is often key to the biological activity of the final agrochemical product.

The table below summarizes key synthetic routes for producing this important intermediate, highlighting the different starting materials and reagents employed.

Starting MaterialKey ReagentsReaction TypeReported YieldReference
2-chlorobenzoic acidN-bromosuccinimide (NBS), Sulfuric acid, Sodium sulfite (B76179) (catalyst)Electrophilic Bromination~85% google.com
2-chlorobenzotrichlorideBromine (Br₂) or NBS, Catalyst (e.g., Ferric chloride)Bromination followed by Hydrolysis>80% google.com
5-bromo-2-aminobenzoic acid derivativesNaNO₂, CuCl, HClDiazotization (Sandmeyer reaction) followed by Hydrolysis~90% google.com
1-bromo-4-chlorobenzeneButyllithium, Carbon dioxide (CO₂)Carboxylation via Organolithium~52% guidechem.com

Role in the Development of New Synthetic Methodologies

The distinct reactivity of 5-Bromo-2-chlorobenzoic acid makes it a valuable tool for the development and optimization of new synthetic methodologies in organic chemistry. glindiachemicals.com The presence of three different functional groups—a carboxylic acid and two distinct halogen atoms—allows chemists to explore selective and sequential reactions. The bromine and chlorine atoms can be targeted by different types of cross-coupling reactions, enabling the controlled formation of carbon-carbon or carbon-heteroatom bonds at specific positions.

This selective functionalization is critical for enhancing synthetic efficiency and control, which are core goals in modern methodology development. glindiachemicals.com Researchers can use this molecule as a model substrate to test the scope and limitations of new catalytic systems, explore novel reaction conditions, and devise strategies for constructing complex molecular scaffolds that would otherwise be difficult to access. Its predictable reactivity and commercial availability make it an accessible and reliable platform for innovation in synthetic organic chemistry. glindiachemicals.com

Building Block for Functional Materials

Beyond pharmaceuticals and agrochemicals, 5-Bromo-2-chlorobenzoic acid is a foundational building block for a range of functional materials designed for high-performance applications in materials science. glindiachemicals.com These materials derive their unique properties from the specific electronic and structural features imparted by this halogenated aromatic core.

The aromatic structure of 5-Bromo-2-chlorobenzoic acid makes it a suitable precursor for the synthesis of certain types of dyes and pigments. glindiachemicals.com While specific, widely commercialized examples are not extensively detailed in public literature, the principles of dye chemistry suggest that the benzene (B151609) ring can be incorporated into larger conjugated systems responsible for color. The halogen atoms can be used as synthetic handles to attach other chromophoric or auxochromic groups, thereby tuning the color and performance properties (such as lightfastness and thermal stability) of the resulting pigment.

The rigid, rod-like shape of the benzoic acid scaffold is a desirable feature in the design of liquid crystals and high-performance polymers. glindiachemicals.com Derivatives of 5-Bromo-2-chlorobenzoic acid can be synthesized to create molecules with specific shapes and intermolecular interactions necessary for forming liquid crystalline phases. In polymer science, it can be used as a monomer or a modifying agent to create specialty polymers with enhanced thermal stability, flame retardancy (due to the halogen content), and specific electronic properties. glindiachemicals.com

Functional materials derived from 5-Bromo-2-chlorobenzoic acid are utilized in the fields of optoelectronics and nanotechnology. glindiachemicals.com The electronic properties of its derivatives can be tailored for applications in organic electronic devices. The ability to form well-defined molecular structures makes it a candidate for building components used in nanotechnology, where precise molecular architecture is essential for function. glindiachemicals.com

Research Tool for Investigating Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how a molecule's chemical structure relates to its biological effects. longdom.orgnih.gov 5-Bromo-2-chlorobenzoic acid serves as an excellent research tool in this context. glindiachemicals.com

As a molecular scaffold, it provides a defined starting point for systematic modifications. Chemists can synthesize a library of derivatives by altering each of the three functional sites:

The Carboxylic Acid Group: Can be converted into esters, amides, or other functional groups to probe interactions with biological targets.

The Bromine Atom: Can be replaced with other groups via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore how different substituents in this position affect activity.

The Chlorine Atom: Offers another site for modification, allowing for a comprehensive exploration of the chemical space around the core structure.

By comparing the biological activities of these systematically varied compounds, researchers can deduce which structural features are essential for the desired effect, which parts of the molecule can be modified to enhance potency or reduce side effects, and which elements are detrimental to activity. mdpi.com The use of 5-Bromo-2-chlorobenzoic acid as a key intermediate in the development of SGLT-2 inhibitors is a practical demonstration of its value in SAR-driven drug design. thieme-connect.com

Supramolecular Chemistry and Crystal Engineering

Computational Approaches to Predict Supramolecular Assemblies

Computational chemistry offers powerful tools to predict and analyze the formation of supramolecular assemblies, providing insights into the non-covalent interactions that govern crystal packing and polymorphism. For halogenated benzoic acids and their derivatives, methods like Density Functional Theory (DFT) are frequently employed to understand their electronic structure, intermolecular interactions, and vibrational properties. These computational approaches can complement experimental data from techniques like X-ray diffraction, offering a deeper understanding of the forces driving self-assembly.

While specific computational studies predicting the supramolecular assemblies of 5-Amino-3-bromo-2-chlorobenzoic acid are not extensively available in the reviewed literature, the methodologies applied to structurally similar compounds provide a framework for how such predictions would be approached.

In the case of halogenated benzoic acids, computational analyses help elucidate the role of halogen bonding, a significant non-covalent interaction, in directing the crystal structure. researchgate.net The combination of hydrogen bonds from the amino and carboxylic acid groups, along with halogen bonds from the bromine and chlorine substituents, would be expected to create complex and predictable supramolecular patterns for this compound.

A typical computational approach would involve:

Monomer Optimization: Calculating the most stable conformation of an isolated molecule of this compound.

Dimer and Cluster Analysis: Predicting the geometry and interaction energies of various possible dimers and larger clusters to identify the most stable hydrogen and halogen bonding motifs.

Crystal Structure Prediction (CSP): Employing advanced algorithms to generate and rank plausible crystal structures based on their calculated lattice energies.

These computational methods allow for the exploration of the potential energy landscape of crystallization, helping to rationalize observed crystal structures and predict potential polymorphs. While detailed research findings and data tables for the specific compound of interest are not available, the established success of these computational techniques on analogous systems underscores their importance in the field of crystal engineering. rsc.org

Advanced Purification and Analytical Purity Assessment Techniques

Recrystallization Strategies for High Puritypatsnap.comgoogle.com

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For 5-Amino-3-bromo-2-chlorobenzoic acid, a successful recrystallization strategy hinges on the careful selection of an appropriate solvent to maximize recovery and purity. wikipedia.org

Solvent Selection for Optimal Crystallizationgoogle.comwikipedia.org

The ideal solvent for recrystallizing this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. This temperature-dependent solubility gradient is crucial for inducing crystallization upon cooling and achieving a high yield of the purified product. Furthermore, the impurities present should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).

Given the polar nature of the amino and carboxylic acid functional groups, combined with the halogen substituents, a solvent of intermediate to high polarity is generally required. Mixed solvent systems are often employed to fine-tune the solubility characteristics. A common strategy involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (an anti-solvent) in which it is less soluble, until the solution becomes saturated (cloudy), and then allowing slow cooling to promote crystal growth.

For compounds structurally similar to this compound, such as other substituted benzoic acids, various solvent systems have proven effective. For instance, aqueous mixtures of alcohols like methanol (B129727) or ethanol (B145695) are frequently used. google.com A patent for the preparation of 5-bromo-2-chlorobenzoic acid specifies recrystallization from a methanol-water mixture. google.com Another solvent mentioned for the purification of a similar compound is toluene. patsnap.com The selection process involves empirical testing of various solvents to find the optimal balance of solubility, crystal quality, and yield.

Table 1: Potential Solvents for Recrystallization of this compound

Solvent/System Type Rationale for Use
Methanol/Water Mixed Polar Protic Good solubility in hot methanol; water acts as an anti-solvent to induce crystallization upon cooling. google.com
Ethanol/Water Mixed Polar Protic Similar to methanol/water, offering a slightly less polar option which can alter impurity solubility. wikipedia.org
Acetic Acid/Water Mixed Polar Protic Acetic acid can dissolve the benzoic acid structure well, with water used to decrease solubility. google.com
Toluene Aromatic Effective for some halogenated benzoic acids, offering different selectivity for impurity removal. patsnap.com

Chromatographic Purification Methodscolumn-chromatography.comsse.co.th

When recrystallization alone is insufficient to remove closely related impurities, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. sse.co.th

Silica (B1680970) Gel Chromatography for Impurity Separationcolumn-chromatography.comalfa-chemistry.com

Silica gel column chromatography is a standard and versatile method for purifying polar organic compounds. column-chromatography.com Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol (B1196071) (-SiOH) groups. libretexts.org For the purification of this compound, which is a polar molecule, normal-phase chromatography is suitable.

The crude compound is loaded onto the top of a column packed with silica gel. A mobile phase, typically a mixture of a non-polar and a more polar solvent, is then passed through the column. The separation occurs because compounds interact with the stationary phase to varying degrees. Polar compounds, like the target acid, will adsorb more strongly to the polar silica gel and thus move down the column more slowly. Non-polar impurities will travel faster with the less polar mobile phase and elute first. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted.

The choice of eluent is critical. A common starting point for acidic aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. To improve peak shape and prevent tailing of acidic compounds, a small amount of a modifier like acetic acid or formic acid is often added to the mobile phase.

Table 2: Representative Mobile Phase Systems for Silica Gel Chromatography

Non-Polar Component Polar Component Modifier (optional) Application Notes
Hexane Ethyl Acetate Acetic Acid (0.5-2%) A standard system offering a wide polarity range. Acetic acid suppresses the ionization of the carboxylic group, reducing tailing.
Dichloromethane Methanol - A more polar system for eluting strongly adsorbed compounds. Gradient from low to high methanol concentration is typical.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest possible purity, especially on a small to medium scale, preparative HPLC is the method of choice. warwick.ac.uk This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect purified fractions of the compound.

Reversed-phase chromatography is commonly used for preparative purification of polar aromatic compounds. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. The this compound would be injected onto the column, and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used for elution. More polar impurities would elute first, while the target compound and less polar impurities would be retained longer.

Method development often begins at the analytical scale to optimize separation (resolution) between the target compound and its impurities. lcms.cz Once optimal conditions are found, the method is scaled up to a preparative column. This involves adjusting the flow rate, injection volume, and sample concentration to maximize throughput while maintaining purity. lcms.cz The collected fractions containing the pure compound are then combined, and the solvent is removed, typically by evaporation, to yield the highly purified solid.

Purity Assessment Methodologies

Accurate assessment of chemical purity is essential. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative determination of the purity of this compound due to its high resolution, sensitivity, and precision. helixchrom.comsielc.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Purityhelixchrom.comsielc.comnih.gov

A quantitative HPLC method provides a precise measure of the main compound (assay) and detects and quantifies any impurities present. For a substituted aminobenzoic acid, a reversed-phase HPLC method is typically developed.

The method involves injecting a solution of the compound onto a reversed-phase column (e.g., C18 or C8). A mobile phase, consisting of a buffered aqueous solution and an organic modifier, is pumped through the column to elute the compound and its impurities. A UV detector is commonly used for detection, as the aromatic ring of the benzoic acid derivative strongly absorbs UV light. sielc.com The wavelength for detection is chosen at the absorbance maximum of the compound to ensure high sensitivity.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantitative analysis, the method must be validated to ensure it is specific, linear, accurate, and precise for the target compound and its potential impurities.

Table 3: Typical HPLC Parameters for Purity Analysis of Substituted Benzoic Acids

Parameter Typical Condition Rationale
Column Reversed-Phase C18, 5 µm particle size (e.g., 4.6 x 250 mm) C18 provides good retention for moderately polar aromatic compounds. 5 µm particles offer a good balance of efficiency and backpressure. nih.gov
Mobile Phase A 0.1% Phosphoric Acid or 20mM Ammonium Acetate in Water (pH adjusted) An aqueous buffer is used to control the ionization state of the acidic and basic functional groups, ensuring reproducible retention times and good peak shape. nih.gov
Mobile Phase B Acetonitrile or Methanol The organic modifier is blended with the aqueous phase to control the elution strength of the mobile phase. nih.gov
Elution Mode Gradient or Isocratic A gradient elution (varying the ratio of A and B over time) is often used to separate impurities with a wide range of polarities. Isocratic elution (constant A:B ratio) is simpler and used when all components are well-resolved.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm internal diameter analytical column.
Detection UV at ~280 nm Aromatic benzoic acids typically have strong UV absorbance in this region, providing good sensitivity. nih.gov

| Injection Volume | 5 - 20 µL | A small, precise volume is injected to prevent column overloading and ensure sharp peaks. |

By employing these advanced purification and analytical techniques, this compound can be obtained with a high degree of purity, suitable for the most demanding research and manufacturing applications.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique frequently employed in synthetic organic chemistry to monitor the progress of reactions and assess the purity of isolated compounds. For the synthesis and purification of this compound, TLC serves as an indispensable tool, providing qualitative information about the composition of a sample at various stages.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

Reaction Monitoring:

In the context of synthesizing this compound, TLC is used to track the conversion of starting materials to the desired product. By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals, it is possible to visualize the disappearance of the reactant spots and the appearance of the product spot. youtube.com A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. youtube.com

For instance, in a reaction where 2-amino-3-bromo-5-chlorotoluene is oxidized to form this compound, the progress can be monitored. Samples are taken from the reaction mixture over time and spotted on a TLC plate alongside the starting material and a pure sample of the product (if available).

Purity Screening:

Following a synthesis, TLC is a primary method for the initial assessment of the purity of the crude this compound. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the existence of impurities, such as unreacted starting materials, byproducts, or degradation products. The relative intensity and Rf values of these extraneous spots can provide clues about the nature and quantity of the impurities.

Selection of TLC Parameters:

The effectiveness of TLC analysis is highly dependent on the choice of the stationary phase, mobile phase, and visualization technique.

Stationary Phase: For polar compounds like substituted benzoic acids, silica gel (SiO2) is the most common stationary phase. researchgate.net Its polar surface interacts strongly with polar functional groups. Reversed-phase plates (e.g., C18-modified silica) can also be used, where the separation mechanism is based on hydrophobicity. merckmillipore.commerckmillipore.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or ethanol) is often used. The polarity of the mobile phase is adjusted to obtain a retention factor (Rf) for the compound of interest ideally between 0.2 and 0.8. ictsl.net For acidic compounds like this compound, the addition of a small amount of acetic acid or formic acid to the eluent can improve the spot shape by suppressing the ionization of the carboxylic acid group, thereby reducing "streaking" on the plate. researchgate.net

Visualization: Since this compound is a colorless compound, various techniques are required to visualize the spots on the TLC plate. youtube.com The presence of an aromatic ring allows for visualization under UV light (typically at 254 nm), where the compound will appear as a dark spot on a fluorescent background. ictsl.netlibretexts.org Additionally, various chemical stains can be used. Iodine vapor is a general stain that reversibly complexes with many organic compounds, appearing as brown spots. libretexts.org More specific stains, such as bromocresol green, can be used to visualize acidic compounds, which appear as yellow spots on a blue background. libretexts.org

Illustrative TLC Analysis Data:

The following tables provide representative data for the TLC analysis of this compound.

Table 1: Effect of Mobile Phase Composition on Rf Value

Mobile Phase (v/v)Rf Value of this compoundObservations
Hexane:Ethyl Acetate (4:1)0.15Compound is highly retained, indicating low mobility in this non-polar system.
Hexane:Ethyl Acetate (1:1)0.45Good separation and ideal mobility for analysis.
Hexane:Ethyl Acetate (1:4)0.80Compound moves close to the solvent front, indicating high mobility.
Dichloromethane:Methanol (9:1)0.50Another suitable solvent system for good separation.

Stationary Phase: Silica Gel 60 F254

Table 2: TLC Monitoring of a Hypothetical Synthesis

Reaction Time (hours)Spot 1 (Starting Material Rf)Spot 2 (Product Rf)Spot 3 (Impurity Rf)
0IntenseNot VisibleNot Visible
1ModerateFaintFaint
3FaintIntenseFaint
5Not VisibleIntenseFaint

Mobile Phase: Hexane:Ethyl Acetate (1:1) with 0.5% Acetic Acid. Visualization: UV light (254 nm).

Table 3: Purity Assessment of Different Batches

Batch IDNumber of SpotsRf of Main SpotRf of Impurity Spot(s)Estimated Purity
A-00110.45->99%
A-00220.450.62~95%
B-00130.460.21, 0.75~90%

Mobile Phase: Dichloromethane:Methanol (9:1). Visualization: UV light (254 nm) and Iodine vapor.

These tables illustrate how systematic adjustments to the TLC conditions and careful observation can provide valuable insights into the progress of a reaction and the purity of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving regioselective bromination and chlorination in 5-Amino-3-bromo-2-chlorobenzoic acid?

  • Methodological Answer : Regioselectivity challenges in polyhalogenated benzoic acids can be addressed using directed ortho-metalation (DoM) or protecting-group strategies. For example, introduce the amino group first via nitration/reduction, followed by bromination/chlorination using Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to direct electrophilic substitution. Monitor reaction progress via TLC and HPLC, referencing purity standards akin to halogenated benzoic acid derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic proton splitting patterns and carbon shifts from electronegative groups) .
  • IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine/chlorine .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 10–30°C to prevent degradation. Handle in a fume hood with PPE (gloves, goggles) to minimize exposure to airborne particles, as recommended for amino-substituted benzoic acids .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to balance accuracy and computational cost for halogenated systems .
  • Basis Sets : Employ 6-311++G(d,p) for geometry optimization and electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic regions .
  • Validation : Compare DFT-derived dipole moments and HOMO-LUMO gaps with experimental data (e.g., UV-Vis spectroscopy) .

Q. What strategies resolve discrepancies between X-ray crystallographic data and computational structural models for this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution crystallographic refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, Cl) .
  • DFT Optimization : Compare experimental bond lengths/angles with gas-phase DFT geometries to assess crystal-packing effects .
  • Hybrid Approaches : Apply QM/MM methods to model intermolecular interactions (e.g., hydrogen bonding) influencing solid-state structures .

Q. How do amino, bromo, and chloro substituents collectively influence the acid dissociation constant (pKa) of benzoic acid derivatives?

  • Methodological Answer :

  • Experimental Titration : Perform potentiometric titration in aqueous/organic solvents to measure pKa shifts caused by electron-withdrawing (Br, Cl) and donating (NH₂) groups .
  • Computational Prediction : Use COSMO-RS solvation models with DFT to correlate substituent effects with proton affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and IR data when characterizing this compound?

  • Methodological Answer :

  • Cross-Validation : Re-examine sample purity via HPLC; impurities (e.g., residual solvents) may obscure spectral peaks .
  • Dynamic Effects : Consider tautomerism or rotational barriers (e.g., hindered NH₂ rotation) causing splitting anomalies in NMR .
  • Advanced Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm substitution patterns .

Q. What experimental and computational approaches reconcile discrepancies in predicted vs. observed reaction yields for halogenation steps?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction intermediates via in situ IR or GC-MS to identify side reactions (e.g., dehalogenation) .
  • Transition-State Modeling : Apply DFT to calculate activation energies for competing pathways (e.g., para vs. meta substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.